molecular formula C18H14ClF3N4O2 B11288861 N-(5-chloro-2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11288861
M. Wt: 410.8 g/mol
InChI Key: ALPVBYSTKAHTHX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a triazole ring, a chloro-methoxyphenyl group, and a trifluoromethylphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted triazole derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring with chloro, methoxy, and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14ClF3N4O2

Molecular Weight

410.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C18H14ClF3N4O2/c1-10-16(17(27)23-14-9-12(19)6-7-15(14)28-2)24-25-26(10)13-5-3-4-11(8-13)18(20,21)22/h3-9H,1-2H3,(H,23,27)

InChI Key

ALPVBYSTKAHTHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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